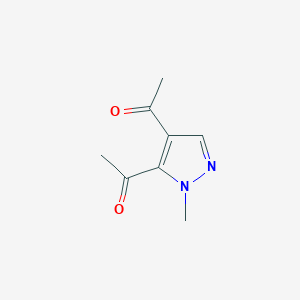

1,1'-(1-methyl-1H-pyrazole-4,5-diyl)diethanone

Description

Properties

IUPAC Name |

1-(5-acetyl-1-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5(11)7-4-9-10(3)8(7)6(2)12/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKWZTIFADUGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(N=C1)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(1-methyl-1H-pyrazole-4,5-diyl)diethanone can be synthesized through a multi-step process. One common method involves the reaction of 1-methyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted with another equivalent of acetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of 1,1’-(1-methyl-1H-pyrazole-4,5-diyl)diethanone typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1-methyl-1H-pyrazole-4,5-diyl)diethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

- Condensation Reactions : The reaction of pyrazole derivatives with acetyl compounds under acidic or basic conditions.

- Refluxing Conditions : Often carried out in solvents like ethanol or DMF to facilitate the reaction.

Antimicrobial Activity

Research indicates that 1,1'-(1-methyl-1H-pyrazole-4,5-diyl)diethanone exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing potential as an antibacterial and antifungal agent.

Case Study : A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the compound disrupts bacterial cell walls or interferes with metabolic pathways .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study : In experiments using macrophage cell lines, 1,1'-(1-methyl-1H-pyrazole-4,5-diyl)diethanone reduced the levels of TNF-alpha and IL-6, indicating its potential role in managing conditions like rheumatoid arthritis .

Drug Development

Due to its biological activities, this compound serves as a scaffold for designing new drugs. Researchers have synthesized various derivatives to enhance potency and selectivity against specific targets.

| Derivative | Activity | Reference |

|---|---|---|

| 1-Methyl-3-(4-methylphenyl)pyrazole | Antiinflammatory | |

| 3-Acetyl-6-methylpyrazole | Antimicrobial |

Potential as a Building Block

The unique structure of 1,1'-(1-methyl-1H-pyrazole-4,5-diyl)diethanone allows it to act as a versatile building block in organic synthesis. It can be further modified to create complex molecules used in pharmaceuticals and agrochemicals.

Material Science Applications

In addition to biological applications, this compound is being explored for use in materials science. Its ability to form stable complexes with metal ions makes it suitable for developing new materials with enhanced properties.

Coordination Chemistry

Research has shown that 1,1'-(1-methyl-1H-pyrazole-4,5-diyl)diethanone can coordinate with transition metals to form complexes that exhibit interesting electronic properties. These complexes could be useful in catalysis or as sensors.

Mechanism of Action

The mechanism of action of 1,1’-(1-methyl-1H-pyrazole-4,5-diyl)diethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural Features

The target compound’s dual ethanone groups differentiate it from mono-ketone analogs. Key structural comparisons include:

| Compound | Core Structure | Substituents | Key Feature | Reference |

|---|---|---|---|---|

| 1,1'-(1-Methyl-1H-pyrazole-4,5-diyl)diethanone | Pyrazole | Two ethanone groups at 4,5-positions | High reactivity for cyclocondensation | |

| 1-[5-(Anthracen-9-yl)-3-phenyl-pyrazol-1-yl]ethanone | Pyrazole | Single ethanone, anthracene substituent | Enhanced π-conjugation for luminescence | |

| 5-(1,3-Diphenyl-pyrazol-4-yl)pyrazol-1-ylmethanone | Pyrazole + pyridine | Methanone linked to pyridine | Dual heterocyclic pharmacophore | |

| 1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone | Thienothiophene | Dual ethanone groups | Sulfur-containing core for semiconductors |

Key Observations :

- The pyrazole core in the target compound favors biological interactions (e.g., antimicrobial, analgesic) , while thienothiophene-based diketones (e.g., ) are tailored for electronic applications due to sulfur’s electron-withdrawing effects .

- Mono-ketone derivatives (e.g., ) exhibit simpler reactivity profiles, whereas the dual ethanone groups in the target compound enable cross-linking in multi-step syntheses .

Physicochemical Properties

Data from crystallography and thermal analysis reveal trends:

Key Observations :

- The target compound’s dual ketones may reduce solubility in polar solvents compared to mono-ketones, necessitating dimethylformamide (DMF) for reactions .

- Crystallinity in pyrazole derivatives (e.g., ) is influenced by hydrogen bonding from ketone groups, aiding in structural characterization via X-ray diffraction .

Biological Activity

1,1'-(1-methyl-1H-pyrazole-4,5-diyl)diethanone, also known by its CAS number 1566-42-3, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its mechanism of action.

Chemical Structure and Properties

The chemical structure of 1,1'-(1-methyl-1H-pyrazole-4,5-diyl)diethanone is characterized by a pyrazole ring system linked to two acetyl groups. This structural configuration is believed to play a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| CAS Number | 1566-42-3 |

Antibacterial Activity

Research has indicated that compounds related to pyrazole derivatives exhibit significant antibacterial properties. A study involving various pyrazole derivatives demonstrated that 1,1'-(1-methyl-1H-pyrazole-4,5-diyl)diethanone showed promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a comparative study, the antibacterial activity of 1,1'-(1-methyl-1H-pyrazole-4,5-diyl)diethanone was tested against common bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Antifungal Activity

In addition to its antibacterial properties, 1,1'-(1-methyl-1H-pyrazole-4,5-diyl)diethanone has also been evaluated for antifungal activity. A study focused on the compound's effectiveness against various phytopathogenic fungi revealed significant inhibitory effects.

Case Study: Antifungal Testing

The antifungal activity was assessed using an in vitro mycelial growth inhibition assay against several fungal strains.

| Fungal Strain | Inhibition Percentage (%) |

|---|---|

| Fusarium oxysporum | 75 |

| Botrytis cinerea | 60 |

These findings indicate that the compound exhibits notable antifungal activity, making it a candidate for further investigation in agricultural applications.

The mechanism by which 1,1'-(1-methyl-1H-pyrazole-4,5-diyl)diethanone exerts its biological effects is believed to involve interference with cellular processes in bacteria and fungi. Specifically, it may disrupt cell wall synthesis or inhibit key metabolic pathways essential for microbial growth.

Molecular Docking Studies

Molecular docking studies have suggested that the compound can bind effectively to specific targets within microbial cells. For instance, interactions with enzymes involved in cell wall biosynthesis have been proposed as a potential mechanism for its antibacterial activity.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 1,1'-(1-methyl-1H-pyrazole-4,5-diyl)diethanone derivatives?

- Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation of diketones with hydrazines under reflux conditions. For example, refluxing 1,3-diketones with substituted hydrazines in ethanol or methanol yields pyrazoles . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields, as demonstrated in the synthesis of structurally similar pyrazole-based compounds .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as seen in studies of pyrazoline derivatives (e.g., bond angles, torsion angles, and packing interactions) . Complementary techniques include:

- NMR spectroscopy to confirm substitution patterns and tautomeric forms.

- IR spectroscopy to identify carbonyl (C=O) and N-H stretching vibrations .

- Mass spectrometry for molecular weight validation.

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .

- Antioxidant potential : DPPH radical scavenging assays to evaluate free-radical inhibition .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps .

- Temperature control : Microwave irradiation reduces reaction times (e.g., from 6 h to 30 min) compared to conventional reflux .

Q. What computational approaches predict bioactivity and binding mechanisms?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., enzymes, receptors) to identify key binding residues .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Q. How can crystallographic data discrepancies be resolved during refinement?

- Methodological Answer :

- Software tools : SHELXL refines high-resolution data and handles twinning or disorder, leveraging constraints for bond lengths/angles .

- Validation metrics : Cross-check R-factors (<5%), residual density maps, and similarity to Cambridge Structural Database entries .

Q. What strategies establish structure-activity relationships (SAR) for dual-functionalized pyrazoles?

- Methodological Answer :

- Systematic substitution : Compare bioactivity of derivatives with varying groups (e.g., methoxy vs. nitro at position 5) .

- Pharmacophore modeling : Identify essential moieties (e.g., pyrazole core, carbonyl groups) for target engagement .

- In vivo validation : Test lead compounds in animal models for pharmacokinetics and toxicity .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological efficacy of pyrazole derivatives?

- Methodological Answer :

- Standardize assays : Ensure consistent cell lines, bacterial strains, and inhibitor concentrations across studies .

- Control experiments : Validate purity (>95% by HPLC) and rule out solvent interference (e.g., DMSO cytotoxicity) .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., nitro groups enhancing antibacterial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.